2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide
Description
This compound is a tetrahydropyridine derivative featuring a cyano group at position 3, a thiophen-2-yl substituent at position 4, and a sulfanyl-linked acetamide moiety attached to position 2 of the tetrahydropyridine core. Its molecular formula is inferred as C₂₁H₁₆N₄O₂S₂ (based on analogs in and ), with a molar mass of ~420.5 g/mol.
Key structural features:
Properties
IUPAC Name |
2-[(5-cyano-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]-N-naphthalen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S2/c23-12-18-17(19-6-3-9-28-19)11-20(26)25-22(18)29-13-21(27)24-16-8-7-14-4-1-2-5-15(14)10-16/h1-10,17H,11,13H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUHMLKJXXQZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)NC2=CC3=CC=CC=C3C=C2)C#N)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing a pyridine group that includes a cyano group have been reported to have excellent antitumor activity. Therefore, it is plausible that this compound may target cancer cells or specific proteins within these cells.
Mode of Action
It is known that the compound is part of the n-cyanoacetamides class, which are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds.
Biochemical Pathways
It is known that compounds containing a pyridine group that includes a cyano group have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry. Therefore, it is plausible that this compound may affect multiple biochemical pathways related to these therapeutic properties.
Pharmacokinetics
The compound’s solubility in most organic solvents but insolubility in water may influence its bioavailability and distribution within the body.
Result of Action
The compound has been evaluated as an anticancer agent, showing a promising cytotoxic effect against human breast cancer cells. The compound induced various nuclear features such as chromatin fragmentation and condensation, nuclei condensation, as demonstrated by acridine orange/Ethidium bromide staining.
Biological Activity
The compound 2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide represents a class of heterocyclic compounds that exhibit diverse biological activities. Its structural complexity, characterized by the presence of a thiophene ring, a cyano group, and a tetrahydropyridine core, suggests potential therapeutic applications in various fields including medicinal chemistry.
Structural Features
The molecular formula of this compound is , and it features several functional groups that contribute to its biological activity:
| Structural Feature | Description |
|---|---|
| Tetrahydropyridine Core | Provides a scaffold for biological activity. |
| Cyano Group | Potentially enhances reactivity and biological interactions. |
| Thiophene Ring | Known for its role in various pharmacological activities. |
| Naphthalene Moiety | Contributes to hydrophobic interactions and binding affinity. |
Antioxidant Properties
Research has indicated that compounds with similar structural motifs exhibit significant antioxidant activity. For instance, studies on related cyanothiophene derivatives have shown their ability to scavenge free radicals and inhibit lipid peroxidation, suggesting that the compound may possess similar properties .
Anticancer Activity
Several derivatives of tetrahydropyridine have been investigated for their anticancer potential. The compound's structure suggests it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast carcinoma and lung cancer cells .
Antimicrobial Activity
Compounds containing thiophene and naphthalene rings have been reported to exhibit antimicrobial properties. Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains, similar to other thiophene-based sulfonamides which have shown significant antimicrobial activity .
Case Studies
- Antioxidant Activity Study : A study synthesized a related cyanothiophene compound which demonstrated potent antioxidant properties in vitro, highlighting its potential for therapeutic applications in oxidative stress-related diseases .
- Anticancer Efficacy : Another investigation focused on the cytotoxic effects of tetrahydropyridine derivatives against various cancer cell lines. The results indicated that these compounds could induce apoptosis through caspase activation pathways, providing insights into their mechanism of action .
- Antimicrobial Testing : A series of tests conducted on thiophene-containing compounds revealed promising results against Gram-positive bacteria, suggesting that modifications to the thiophene structure could enhance antimicrobial efficacy .
Research Findings
Recent studies have focused on the synthesis and characterization of this compound along with its analogs. The following table summarizes key findings regarding its biological activities:
| Compound | Activity | IC50/ED50 Values | Mechanism |
|---|---|---|---|
| 2-{[3-cyano...]} | Antioxidant | Not specified | Free radical scavenging |
| 2-{[3-cyano...]} | Anticancer | IC50 = 8.107 μM (HepG2) | Apoptosis induction via caspase activation |
| 2-{[3-cyano...]} | Antimicrobial | Not specified | Inhibition of bacterial growth |
Scientific Research Applications
Structural Characteristics
This compound features:
- A tetrahydropyridine core , which is known for its role in various pharmacological activities.
- A cyano group that may contribute to its reactivity and biological interactions.
- A thiophene ring , which is often associated with anti-inflammatory and antimicrobial properties.
- An acetamide moiety that can enhance solubility and bioavailability.
Biological Activities
Preliminary studies and related compounds indicate that this molecule may exhibit the following biological activities:
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential for use in treating infections.
- Anticancer Properties : The tetrahydropyridine structure is often linked to anticancer activity, particularly through mechanisms involving apoptosis and cell cycle regulation.
- Anti-inflammatory Effects : The incorporation of thiophene suggests potential as an anti-inflammatory agent, possibly through inhibition of pro-inflammatory pathways.
Case Studies and Research Findings
Several studies have explored the properties of structurally similar compounds, providing insights into the potential applications of 2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide:
Comparison with Similar Compounds
Substituent Variations on the Acetamide Group
Core Modifications
Physicochemical Properties
Crystallographic and Computational Data
Q & A
Basic: What are the critical steps in synthesizing 2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide?
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the tetrahydropyridine core via cyclocondensation of precursors like cyanoacetamide derivatives with thiophen-2-yl-substituted ketones under acidic or basic conditions.
- Step 2: Introduction of the sulfanyl group via nucleophilic substitution or thiol-ene reactions.
- Step 3: Acetamide coupling using reagents such as EDCI/HOBt or DCC to attach the naphthalen-2-yl moiety.
- Purification: Column chromatography or recrystallization is essential to isolate the product. Analytical validation via NMR (e.g., H, C) and mass spectrometry ensures structural integrity .
Basic: Which functional groups in this compound are most reactive, and how do they influence experimental design?
Key reactive groups include:
- Cyano (-CN): Participates in nucleophilic additions or cyclization reactions.
- Sulfanyl (-S-): Prone to oxidation (e.g., forming sulfoxides) or substitution reactions.
- Acetamide (-NHCO-): Enables hydrogen bonding with biological targets.
Experimental considerations: - Protect reactive groups (e.g., using Boc for amines) during synthesis.
- Monitor oxidation states via IR spectroscopy (e.g., S=O stretches at ~1050 cm) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from variations in assay conditions or target specificity. Methodological strategies include:
- Dose-response studies: Establish EC/IC values across multiple cell lines (e.g., cancer vs. normal cells).
- Molecular docking: Compare binding affinities with structurally similar compounds (e.g., thiophene or naphthalene analogs) to identify target selectivity .
- Meta-analysis: Cross-reference data from independent studies using platforms like PubChem or ChEMBL to validate trends .
Advanced: What computational methods optimize reaction yields for derivatives of this compound?
Reaction path search algorithms (e.g., artificial force-induced reaction method) combined with density functional theory (DFT) can predict transition states and intermediates.
- Case study: ICReDD’s workflow integrates quantum chemical calculations with experimental feedback to narrow optimal conditions (e.g., solvent polarity, temperature) for sulfanyl group incorporation .
Basic: What analytical techniques confirm the purity and structure of this compound?
- NMR spectroscopy: H/C NMR identifies proton environments (e.g., naphthalene aromatic protons at δ 7.5–8.5 ppm).
- High-resolution mass spectrometry (HRMS): Validates molecular formula (e.g., [M+H] for CHNOS).
- HPLC: Ensures >95% purity using C18 columns and UV detection at 254 nm .
Advanced: How do structural modifications (e.g., substituting thiophen-2-yl with furan) impact biological activity?
- Thiophene vs. furan: Thiophene’s sulfur atom enhances π-π stacking with hydrophobic enzyme pockets, while furan’s oxygen may reduce bioavailability due to polarity.
- Methodology: Synthesize analogs via Suzuki-Miyaura coupling, then compare IC values in enzyme inhibition assays (e.g., kinase or protease targets) .
Basic: What are the storage and handling requirements for this compound?
- Storage: -20°C under inert gas (N or Ar) to prevent oxidation of the sulfanyl group.
- Handling: Use anhydrous solvents (e.g., DMF, DCM) in reactions to avoid hydrolysis of the cyano group .
Advanced: What strategies mitigate side reactions during the synthesis of this compound?
- Temperature control: Maintain <50°C during cyclocondensation to prevent decomposition.
- Catalyst optimization: Use Pd(OAc)/XPhos for coupling steps to minimize byproducts.
- In situ monitoring: Employ ReactIR to track intermediate formation and adjust reaction kinetics .
Basic: Which spectroscopic features distinguish this compound from its analogs?
- UV-Vis: Absorption at ~300 nm (naphthalene π→π) and ~260 nm (thiophene).
- IR: Sharp -CN stretch at ~2240 cm and amide C=O at ~1680 cm .
Advanced: How can researchers validate the proposed mechanism of action involving enzyme inhibition?
- Kinetic assays: Measure values using Lineweaver-Burk plots.
- X-ray crystallography: Resolve co-crystal structures with target enzymes (e.g., cytochrome P450 isoforms) to identify binding motifs.
- SAR studies: Correlate substituent electronegativity (e.g., -CN vs. -NO) with inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
